3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}propanamide
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Overview
Description
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}propanamide is a complex organic compound known for its antioxidant properties. It is often used in various industrial applications due to its ability to stabilize polymers and prevent oxidative degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}propanamide typically involves multiple steps. One common method includes the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with an appropriate amine and acylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions in reactors equipped with temperature and pressure control systems. The process may include purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}propanamide undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}propanamide has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in diseases related to oxidative stress.
Industry: Employed as a stabilizer in the production of plastics and other materials.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic hydroxyl group plays a crucial role in this process by stabilizing the free radicals formed during the reaction .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid
- 3,5-di-tert-butyl-4-hydroxyacetophenone
- Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
Uniqueness
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}propanamide is unique due to its specific structure, which combines antioxidant properties with the ability to interact with various molecular targets. This makes it particularly effective in stabilizing polymers and protecting against oxidative stress .
Properties
Molecular Formula |
C32H40N2O4 |
---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[2-(4-methoxyanilino)-2-oxo-1-phenylethyl]propanamide |
InChI |
InChI=1S/C32H40N2O4/c1-31(2,3)25-19-21(20-26(29(25)36)32(4,5)6)13-18-27(35)34-28(22-11-9-8-10-12-22)30(37)33-23-14-16-24(38-7)17-15-23/h8-12,14-17,19-20,28,36H,13,18H2,1-7H3,(H,33,37)(H,34,35) |
InChI Key |
JDLUBTYLQGWUIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NC(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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